molecular formula C12H16ClNO2 B1586739 2-Benzyl-L-proline hydrochloride CAS No. 86116-84-9

2-Benzyl-L-proline hydrochloride

Cat. No.: B1586739
CAS No.: 86116-84-9
M. Wt: 241.71 g/mol
InChI Key: SPHJFGQFCBZKRU-UTONKHPSSA-N
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Description

2-Benzyl-L-proline hydrochloride: is a chemical compound with the molecular formula C12H16ClNO2 . It is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. The benzyl group attached to the proline ring enhances its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-L-proline hydrochloride typically involves the protection of the amino group of L-proline, followed by the introduction of the benzyl group. One common method is the use of benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the protection of the amino group, benzylation, and subsequent purification steps to ensure high purity and yield. The final product is often obtained as a crystalline solid, which is then converted to its hydrochloride salt for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-L-proline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to remove the benzyl group, reverting to L-proline.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: L-proline.

    Substitution: Various substituted proline derivatives.

Scientific Research Applications

2-Benzyl-L-proline hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: Studied for its role in protein folding and stability due to the presence of the proline ring.

    Medicine: Investigated for potential therapeutic applications, including as a building block for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its unique properties enhance the efficiency of chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-L-proline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the binding affinity of the compound to these targets, leading to increased biological activity. The proline ring plays a role in stabilizing the compound’s conformation, which is crucial for its interaction with specific molecular pathways.

Comparison with Similar Compounds

  • L-Proline benzyl ester hydrochloride
  • N-Benzyl-L-prolinol
  • N-Benzyl-L-proline ethyl ester

Comparison: 2-Benzyl-L-proline hydrochloride is unique due to the presence of both the benzyl group and the proline ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(2R)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHJFGQFCBZKRU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375937
Record name 2-Benzyl-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86116-84-9
Record name 2-Benzyl-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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